

# ACY-775: A Technical Guide to a Selective HDAC6 Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ACY-775

Cat. No.: B15586464

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**ACY-775** is a potent and highly selective small molecule inhibitor of histone deacetylase 6 (HDAC6). Its development has been primarily focused on its potential as a therapeutic agent in neurodegenerative diseases and as an antidepressant. **ACY-775** exerts its biological effects through the specific inhibition of the cytoplasmic enzyme HDAC6, leading to the hyperacetylation of its primary substrate,  $\alpha$ -tubulin. This modulation of tubulin acetylation impacts microtubule dynamics, axonal transport, and other cellular processes. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **ACY-775**, including detailed experimental protocols and a summary of key quantitative data.

## Introduction: The Rationale for Targeting HDAC6

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones.<sup>[1]</sup> However, certain HDAC isoforms, such as the predominantly cytoplasmic HDAC6, have non-histone substrates and are implicated in a variety of cellular processes beyond transcriptional regulation. HDAC6 is a unique member of the Class IIB HDAC family, possessing two catalytic domains and a ubiquitin-binding domain.<sup>[2][3]</sup> Its primary cytoplasmic substrate is  $\alpha$ -tubulin, and by deacetylating it, HDAC6 modulates microtubule stability and function.<sup>[4]</sup> Dysregulation of HDAC6 activity has been linked to various pathologies, including cancer, neurodegenerative

diseases, and inflammatory disorders, making it an attractive therapeutic target.[2][5][6] The development of selective HDAC6 inhibitors aims to harness the therapeutic benefits of modulating cytoplasmic protein acetylation while avoiding the potential toxicities associated with pan-HDAC inhibition.[2][3]

## Discovery and Synthesis of ACY-775

**ACY-775**, with the chemical name 2-((1-(3-fluorophenyl)cyclohexyl)amino)-N-hydroxypyrimidine-5-carboxamide, was developed as a novel pyrimidine hydroxyl amide-based HDAC6 inhibitor.[7][8] The synthesis of **ACY-775** was carried out by ChemPartner (Shanghai, China) for Acetylon Pharmaceuticals.[7] While a detailed, step-by-step synthesis protocol is not publicly available, the general class of pyrimidine hydroxamic acids has been a focus for the development of selective HDAC6 inhibitors.

## Mechanism of Action: Selective Inhibition of HDAC6

**ACY-775** is a potent and selective inhibitor of HDAC6.[4][9] Its mechanism of action is centered on its ability to bind to the catalytic domain of the HDAC6 enzyme, thereby preventing the deacetylation of its substrates.

## Signaling Pathway

The primary signaling pathway affected by **ACY-775** is the HDAC6-mediated deacetylation of  $\alpha$ -tubulin. By inhibiting HDAC6, **ACY-775** leads to an accumulation of acetylated  $\alpha$ -tubulin, which in turn affects microtubule-dependent cellular processes.



[Click to download full resolution via product page](#)

Caption: **ACY-775** inhibits HDAC6, leading to increased α-tubulin acetylation.

## Preclinical Development

The preclinical development of **ACY-775** has focused on characterizing its *in vitro* and *in vivo* activity, selectivity, and pharmacokinetic properties.

## In Vitro Studies

**ACY-775** demonstrates potent inhibition of HDAC6 with a half-maximal inhibitory concentration (IC<sub>50</sub>) in the low nanomolar range. Importantly, it exhibits significant selectivity for HDAC6 over other HDAC isoforms, particularly class I HDACs.

Table 1: In Vitro Inhibitory Activity of **ACY-775** and Related Compounds

| Compound     | HDAC1 (IC50, nM) | HDAC2 (IC50, nM) | HDAC3 (IC50, nM) | HDAC6 (IC50, nM) | Selectivity (HDAC1/HDAC6) | Reference           |
|--------------|------------------|------------------|------------------|------------------|---------------------------|---------------------|
| ACY-775      | >1000            | >1000            | >1000            | 7.5              | >133                      | <a href="#">[7]</a> |
| ACY-738      | 170              | 200              | 110              | 1.7              | 100                       | <a href="#">[7]</a> |
| Tubastatin A | >1000            | >1000            | >1000            | 18               | >55                       | <a href="#">[7]</a> |

In cellular assays, treatment with **ACY-775** leads to a significant increase in the acetylation of  $\alpha$ -tubulin without affecting the acetylation status of histones, confirming its selective intracellular activity.[\[4\]](#) Studies in dorsal root ganglion (DRG) neurons have shown that **ACY-775** treatment increases the signal intensity of acetylated  $\alpha$ -tubulin and enhances the motility of mitochondria within neurites.[\[4\]](#)

## In Vivo Studies

**ACY-775** has been evaluated in various mouse models to assess its in vivo efficacy. In studies related to neurodegenerative diseases, such as Charcot-Marie-Tooth (CMT) disease, **ACY-775** has been shown to reverse motor and sensory nerve conduction deficits.[\[10\]](#) In behavioral models relevant to depression, acute administration of **ACY-775** produced antidepressant-like effects in the tail suspension test.[\[7\]](#)[\[8\]](#)

Table 2: Summary of In Vivo Studies with **ACY-775**

| Animal Model                          | Dosing                  | Key Findings                                          | Reference |
|---------------------------------------|-------------------------|-------------------------------------------------------|-----------|
| Wild-type Mice                        | 50 mg/kg, i.p.          | Increased $\alpha$ -tubulin acetylation in the brain. | [7]       |
| CMT2 Mouse Model (HSPB1 mutant)       | 3 mg/kg, i.p. (3 weeks) | Reversed axonal deficits in motor and sensory nerves. | [1]       |
| NIH Swiss Mice (Tail Suspension Test) | 50 mg/kg, i.p.          | Significant reduction in immobility time.             | [7]       |
| CSD-induced depression model          | Chronic administration  | Prevented decrease in social interaction time.        | [7]       |

Pharmacokinetic studies have demonstrated that **ACY-775** has good brain bioavailability. Following systemic administration, it achieves significant concentrations in the brain.

Table 3: Pharmacokinetic Properties of **ACY-775** and a Related Compound

| Compound | Dose (mg/kg) | Plasma Cmax (ng/mL) | Plasma Half-life | AUC <sub>Brain/AUC<sub>Plasma</sub></sub> | Reference |
|----------|--------------|---------------------|------------------|-------------------------------------------|-----------|
| ACY-775  | 50           | 1359 (4.1 $\mu$ M)  | 12 min           | >1                                        | [4][7]    |
| ACY-738  | 50           | 515 (1.9 $\mu$ M)   | 12 min           | >1                                        | [4][7]    |

## Clinical Development Status

As of the current date, there is no publicly available information indicating that **ACY-775** has entered clinical trials. While other selective HDAC6 inhibitors, such as **ACY-1215** (Ricolinostat) and **ACY-241** (Citarinostat), have progressed to clinical evaluation for various indications, **ACY-775** appears to remain an investigational compound primarily used in preclinical research.[3][6]

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical development of **ACY-775**.

## HDAC6 Enzymatic Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of compounds against HDAC6.



[Click to download full resolution via product page](#)

Caption: Workflow for the HDAC6 enzymatic assay.

- Reagents and Materials:

- Recombinant human HDAC6 enzyme
- Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
- HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl<sub>2</sub>)
- Developer solution (e.g., Trichostatin A and trypsin in assay buffer)
- **ACY-775** stock solution in DMSO
- 96-well black microplates

- Procedure:
  1. Prepare serial dilutions of **ACY-775** in HDAC assay buffer.
  2. Add the diluted **ACY-775** or vehicle control (DMSO) to the wells of the microplate.
  3. Add the diluted HDAC6 enzyme to each well and incubate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
  4. Initiate the enzymatic reaction by adding the fluorogenic HDAC6 substrate to each well.
  5. Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
  6. Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
  7. Incubate for an additional period (e.g., 15 minutes) at 37°C.
  8. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
  9. Calculate the percent inhibition for each concentration of **ACY-775** and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## Western Blot for Acetylated α-Tubulin

This protocol details the detection of changes in  $\alpha$ -tubulin acetylation in cultured cells following treatment with **ACY-775**.

- Reagents and Materials:

- Cultured cells (e.g., HeLa, SH-SY5Y)
- **ACY-775**
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-acetylated- $\alpha$ -tubulin (Lys40) and a loading control (e.g., anti- $\alpha$ -tubulin or anti- $\beta$ -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

- Procedure:

1. Seed cells and allow them to adhere overnight.
2. Treat cells with various concentrations of **ACY-775** or vehicle control for the desired time.
3. Wash cells with ice-cold PBS and lyse them in lysis buffer.
4. Determine the protein concentration of the lysates using a BCA assay.
5. Denature protein samples by boiling in Laemmli buffer.
6. Separate proteins by SDS-PAGE and transfer them to a membrane.

7. Block the membrane in blocking buffer for 1 hour at room temperature.
8. Incubate the membrane with the primary antibody against acetylated- $\alpha$ -tubulin overnight at 4°C.
9. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
10. Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
11. Strip the membrane and re-probe with the loading control antibody.
12. Quantify band intensities and normalize the acetylated- $\alpha$ -tubulin signal to the loading control.

## Immunofluorescence for Acetylated $\alpha$ -Tubulin

This protocol outlines the visualization of acetylated  $\alpha$ -tubulin in cells treated with **ACY-775** using immunofluorescence microscopy.

- Reagents and Materials:
  - Cells grown on coverslips or in imaging plates
  - **ACY-775**
  - Paraformaldehyde (PFA) for fixation
  - Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
  - Blocking solution (e.g., 5% BSA in PBS)
  - Primary antibody: anti-acetylated- $\alpha$ -tubulin (Lys40)
  - Fluorophore-conjugated secondary antibody
  - DAPI for nuclear counterstaining

- Mounting medium
- Procedure:
  1. Treat cells with **ACY-775** or vehicle control.
  2. Fix the cells with 4% PFA for 15 minutes at room temperature.
  3. Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
  4. Wash with PBS and block with blocking solution for 1 hour.
  5. Incubate with the primary antibody against acetylated- $\alpha$ -tubulin in blocking solution overnight at 4°C.
  6. Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
  7. Wash with PBS and counterstain with DAPI for 5 minutes.
  8. Wash with PBS and mount the coverslips onto microscope slides with mounting medium.
  9. Visualize the cells using a fluorescence microscope and capture images.

## Conclusion

**ACY-775** is a valuable research tool for investigating the biological roles of HDAC6. Its high potency and selectivity, coupled with its ability to penetrate the blood-brain barrier, have made it a key compound in preclinical studies exploring the therapeutic potential of HDAC6 inhibition in neurological disorders. While **ACY-775** itself has not progressed to clinical trials, the promising preclinical data generated with this and related compounds have paved the way for the clinical investigation of other selective HDAC6 inhibitors. Further research with **ACY-775** will continue to elucidate the complex functions of HDAC6 and its potential as a therapeutic target.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel selective HDAC6 inhibitors: A promising therapy approach for cancer and beyond | Venture Partners at CU Boulder | University of Colorado Boulder [colorado.edu]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Advancing histone deacetylase 6 (HDAC6) as a promising therapeutic target for Alzheimer's disease: from molecular insights to clinical prospects [frontiersin.org]
- 6. Frontiers | HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation [frontiersin.org]
- 7. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Development of Improved HDAC6 Inhibitors as Pharmacological Therapy for Axonal Charcot–Marie–Tooth Disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ACY-775: A Technical Guide to a Selective HDAC6 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15586464#acy-775-discovery-and-development\]](https://www.benchchem.com/product/b15586464#acy-775-discovery-and-development)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)